4-(Azetidin-1-ylmethyl)piperidine

Description

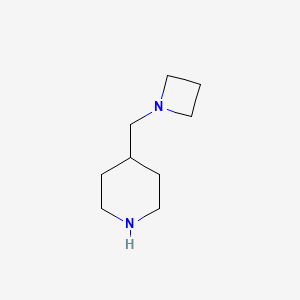

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-6-11(7-1)8-9-2-4-10-5-3-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZQIJLZVVMGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Azetidin 1 Ylmethyl Piperidine and Its Derivatives

Direct and Convergent Synthetic Routes to 4-(Azetidin-1-ylmethyl)piperidine

Direct and convergent approaches are often the most straightforward methods for synthesizing this compound and its analogues. These strategies typically involve the coupling of pre-formed azetidine (B1206935) and piperidine (B6355638) building blocks.

Amine Alkylation and Cyclization Approaches

Amine alkylation is a fundamental and widely used method for forming C-N bonds. In the context of this compound, this can be achieved by reacting a piperidine nucleophile with an azetidine-containing electrophile, or vice-versa.

One common strategy involves the nucleophilic substitution of a leaving group on a pre-formed azetidine ring by piperidine. For instance, studies have shown that functionalized 2-(iodomethyl)azetidine derivatives can be successfully reacted with primary and secondary amines to yield stable methylamino azetidine derivatives. rsc.orgdissertation.com This approach allows for the direct coupling of the two heterocyclic systems. A specific example is the synthesis of rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine, where a 2-(iodomethyl)azetidine derivative is treated with piperidine. rsc.orgdissertation.com

Similarly, the displacement of a sulfonate ester from an azetidine ring with piperidine is an effective method. Research has demonstrated the synthesis of 1-(1-Benzhydrylazetidin-3-yl)piperidine by reacting 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) with piperidine. chemrxiv.org This reaction, carried out in acetonitrile (B52724) at elevated temperatures, provides the desired product in good yield, showcasing the viability of direct displacement on an azetidine electrophile with an amine nucleophile. chemrxiv.org

Table 1: Examples of Amine Alkylation for Azetidine-Piperidine Synthesis

| Azetidine Precursor | Amine Nucleophile | Product | Reference |

| 2-(Iodomethyl)azetidine derivative | Piperidine | 2-((Piperidin-1-yl)methyl)azetidine derivative | rsc.orgdissertation.com |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Piperidine | 1-(1-Benzhydrylazetidin-3-yl)piperidine | chemrxiv.org |

Another approach involves a reductive amination followed by cyclization. For example, a spiro-azetidine-piperidine ring system can be accessed via the reaction of a piperidine chloroaldehyde with chiral amines. rsc.org The initial reaction forms an imine, which is then cyclized in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) to afford the chiral azetidine-piperidine product. rsc.org

Mitsunobu Reaction in Azetidine-Piperidine Ring Formation

The Mitsunobu reaction is a powerful tool in organic synthesis for converting alcohols into a wide range of functional groups, including amines, with inversion of stereochemistry. wikipedia.orgnih.govorganic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

While direct coupling of a pre-formed azetidinemethanol with piperidine or piperidinemethanol with an N-H azetidine via the Mitsunobu reaction is plausible, more common applications involve intramolecular cyclization to form either the azetidine or piperidine ring. For instance, N-protected amino alcohols can undergo intramolecular Mitsunobu reaction to yield cyclic azetidine intermediates. rsc.org Similarly, the reaction can be used to form piperidine rings through the dehydrocyclization of amino alcohols. researchgate.net

A plausible convergent synthesis of a this compound derivative using this reaction would involve reacting 4-(hydroxymethyl)piperidine with an N-H unprotected azetidine derivative under Mitsunobu conditions. The alcohol on the piperidine moiety would be activated by the PPh₃/DEAD system, allowing the nitrogen of the azetidine ring to act as the nucleophile, forming the desired C-N bond. The success of this approach depends on the nucleophilicity and pKa of the azetidine nitrogen. wikipedia.org

Table 2: Key Reagents in the Mitsunobu Reaction

| Reagent Type | Example(s) | Function | Reference |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol | wikipedia.orgnih.gov |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidant, facilitates the formation of the betaine (B1666868) intermediate | wikipedia.orgnih.gov |

| Nucleophile | Carboxylic acids, Imides, Sulfonamides, Thiols | Displaces the activated alcohol | nih.govorganic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), Dioxane | Reaction medium | rsc.org |

Advanced Methodologies for Azetidine and Piperidine Moiety Construction

Advanced synthetic methodologies offer routes to highly functionalized azetidine and piperidine rings, which can then be used as building blocks in convergent syntheses. These methods often provide excellent control over regioselectivity and stereoselectivity.

Regio- and Stereoselective Azetidine Synthesis

The construction of the strained four-membered azetidine ring requires specialized synthetic methods to control the regio- and stereochemical outcome. bham.ac.ukresearchgate.net

Electrophilic cyclization of unsaturated amines is a powerful strategy for the synthesis of heterocyclic systems. The use of selenium or iodine as an electrophile can induce the cyclization of homoallylamine derivatives to form functionalized azetidines.

Iodine-mediated cyclization of homoallylamines at room temperature has been shown to stereoselectively produce 2-(iodomethyl)azetidine derivatives in high yields. rsc.org This reaction proceeds via a 4-exo-tet ring closure. A key advantage of this method is that the resulting iodomethyl group is primed for further functionalization. As mentioned previously, these iodo-azetidines can be reacted with amines, such as piperidine, to directly form the desired azetidine-piperidine linkage. rsc.orgdissertation.com The reaction conditions, particularly temperature, are crucial, as higher temperatures can lead to the formation of isomeric 3-iodopyrrolidines through thermal rearrangement of the initially formed azetidine. rsc.org

Selenium-induced cyclization of homoallylamine derivatives also proceeds via a 4-exo-tet pathway to furnish azetidines. researchgate.net This method provides an alternative route to functionalized azetidines that can serve as precursors for more complex molecules. researchgate.net

Table 3: Comparison of Iodine- and Selenium-Mediated Cyclizations

| Mediator | Substrate | Product Type | Key Features | Reference |

| Iodine | Homoallylamine | 2-(Iodomethyl)azetidine | High yield, stereoselective, product ready for SN2 | rsc.org |

| Selenium | Homoallylbenzylamine | 1,2,4-Trisubstituted azetidine | Can produce a mixture of azetidine and pyrrolidine (B122466) | researchgate.net |

The reductive cyclization of imines is another versatile method for constructing azetidine rings. This approach typically involves the formation of an imine from an aldehyde or ketone, followed by a cyclization step that is induced by a reducing agent. rsc.org

One notable example is the synthesis of spiro-azetidine-piperidine systems. This is achieved by reacting a piperidine derivative containing both a chloro and an aldehyde group with a chiral amine. rsc.org This initially forms an imine, which is then reduced with an agent like sodium cyanoborohydride (NaCNBH₃). The reduction is followed by an intramolecular cyclization to yield the final spirocyclic product. rsc.org This method highlights how imine chemistry can be employed to construct complex, fused heterocyclic systems with stereocontrol. Reductive amination is a cornerstone of this type of transformation, converting carbonyl groups and amines into new C-N bonds and ultimately into the desired heterocyclic products.

Divergent Piperidine Synthesis

The construction of the core piperidine ring is achievable through numerous pathways. However, the application of modern divergent strategies to specifically install the azetidin-1-ylmethyl moiety at the 4-position is not explicitly described.

Intramolecular Amination Techniques

Intramolecular amination is a cornerstone of heterocycle synthesis, providing a direct route to cyclic amines like piperidines from acyclic precursors containing an amine and a suitable electrophilic partner. ucr.eduresearchgate.net Methods such as reductive amination of amino-aldehydes or ketones, or metal-catalyzed cyclization of amino-alkenes, are common. unl.pt For instance, copper-catalyzed photoinduced cyclization of ynamides can produce azetidines. nih.gov However, no documented synthetic routes utilize these techniques to specifically prepare this compound. The synthesis would require a complex linear precursor that is not described in the reviewed literature.

Functionalization and Diversification of the this compound Scaffold

Once the primary scaffold is obtained, its functionalization is key to developing derivatives. The following sections explore common diversification strategies, though their specific application to this compound is not reported.

Aza-Michael Additions to Introduce Functionality

The aza-Michael reaction, or conjugate addition of an amine to an electron-deficient alkene, is a highly efficient method for C-N bond formation. ntu.edu.sgrsc.orgresearchgate.net This reaction could theoretically be used to functionalize the this compound scaffold if either the piperidine or azetidine nitrogen acts as the nucleophile. Organocatalytic methods have been developed for the intramolecular aza-Michael addition to form substituted piperidines. nih.gov Furthermore, aza-Michael additions of various NH-heterocycles to activated azetidine precursors have been reported to synthesize novel amino acid derivatives. mdpi.com Despite the versatility of this reaction, no studies were found that specifically employ this compound as a substrate to introduce further functionality.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming C-C bonds between sp²-hybridized centers, widely used in pharmaceutical development. nih.govlibretexts.orgnih.gov To apply this reaction, a derivative of this compound functionalized with a halide or triflate on one part, and a boronic acid or ester on the coupling partner, would be necessary. While general methods for the Suzuki-Miyaura coupling of nitrogen-rich heterocycles are known, the synthesis of the requisite precursors for the target scaffold and their subsequent coupling are not described in the literature. nih.gov

Mannich-Type Reactions for Substituted Heterocycles

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active methylene (B1212753) compound, which forms a "Mannich base." nih.govacademicjournals.org This reaction is fundamental for synthesizing complex piperidine alkaloids and other substituted heterocycles. mun.cajofamericanscience.org In principle, the this compound could serve as the amine component, reacting with an aldehyde and a carbon acid to yield more elaborate structures. However, no specific instances of this application are documented in the surveyed research.

Structure Activity Relationship Sar and Computational Studies of 4 Azetidin 1 Ylmethyl Piperidine Derivatives

Conformational Analysis and Molecular Geometry Investigations

Studies on 4-substituted piperidines have shown that the conformational free energies are often similar to those of analogous cyclohexanes. For substituents like methyl and phenyl, protonation of the piperidine (B6355638) nitrogen does not significantly alter the conformational energies. In contrast, for polar substituents, protonation can lead to a stabilization of the axial conformer. nih.gov In some instances, such as with fluorine, hydroxyl, and bromine substituents, the conformational preference can even be reversed upon protonation, favoring the axial form. nih.gov This phenomenon is attributed to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

Molecular mechanics calculations have been successfully employed to predict the conformer energies of both the free bases and the protonated forms of piperidine derivatives. nih.gov These calculations highlight the critical role of electrostatic interactions in determining conformational changes upon protonation. nih.gov The introduction of bulky or heteroconjugate groups at the ring nitrogen can also lead to changes in the preferred conformation, sometimes favoring twist-boat forms over the typical chair conformation. researchgate.net

The rigidity of the molecular structure can be enhanced by introducing bridged systems, such as in quinuclidine, which can constrain the piperidine ring in a boat-like conformation. nih.gov This conformational restriction can be advantageous in molecular modeling, as it reduces the flexibility of the molecule and can help in understanding favorable binding interactions with a receptor. nih.gov

In Silico Approaches to Molecular Interactions

Computational techniques are powerful tools for investigating how 4-(azetidin-1-ylmethyl)piperidine derivatives interact with their biological targets at a molecular level. These methods provide valuable insights into binding mechanisms and can predict the affinity of a compound for a specific receptor.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of a molecule when it binds to a target, such as a protein. nih.govslideshare.net This technique allows researchers to visualize how a ligand fits into the binding site of a receptor and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mui.ac.irrjptonline.org For instance, docking studies have been used to investigate the binding of piperidine-4-carboxamide derivatives to DNA gyrase, revealing that they can display a similar binding mode to other known inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms over time. nih.gov This approach can reveal how the flexibility of both the ligand and the receptor influences their interaction. nih.gov MD simulations, coupled with calculations of per-residue binding free energy, have been used to understand why different substituents on the piperidine nitrogen lead to varying affinities for the σ1 receptor. nih.gov These simulations have shown that interactions with a lipophilic binding pocket are crucial for high affinity. nih.gov

Prediction of Binding Modes and Pharmacophore Mapping

Predicting the binding mode of a ligand is a crucial step in understanding its mechanism of action. Computational studies can predict how a molecule like a this compound derivative orients itself within a receptor's binding pocket. For example, the 1,5-naphthyridine (B1222797) ring of a piperidine-4-carboxamide has been predicted to intercalate with DNA, while a 4-substituted phenyl group positions itself at the interface between protein subunits. nih.gov

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. slideshare.netslideshare.netjcdr.net By comparing the structures of active compounds, a pharmacophore model can be generated. This model represents the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, that are required for binding to a specific target. jcdr.net Pharmacophore models can then be used to virtually screen large compound libraries to identify new molecules that are likely to be active. slideshare.netslideshare.net

Elucidation of Stereochemical Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of this compound derivatives. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different potencies and efficacies because biological receptors are themselves chiral.

The synthesis and biological evaluation of different stereoisomers are essential for understanding these effects. nih.gov For example, studies on piperidin-4-ol derivatives have established the importance of stereochemistry for their antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, in the case of the nature-inspired compound 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity. nih.gov This suggests that the uptake of these compounds may be mediated by a stereoselective transport system. nih.gov

Impact of Substituent Modifications on Receptor Affinity and Selectivity

Modifying the substituents on the this compound scaffold is a common strategy to improve receptor affinity and selectivity. nih.gov SAR studies systematically explore how different chemical groups at various positions on the molecule affect its biological properties.

For instance, in a series of σ1 receptor ligands, the introduction of a methyl group at the 4-position of the piperidine ring resulted in the most potent ligand, while a 3,3-dimethyl substitution led to the most selective compound. nih.gov This demonstrates that even small modifications can have a significant impact on both affinity and selectivity. nih.gov

The nature of the substituent on the piperidine nitrogen is also crucial. Studies have shown that a 1-methylpiperidine (B42303) moiety can lead to high σ1 receptor affinity and selectivity, whereas a proton, a tosyl group, or an ethyl group at the same position results in considerably lower affinity. nih.gov Computational simulations have attributed these differences to varying interactions within the receptor's lipophilic binding pocket. nih.gov

The following table summarizes the impact of various substitutions on the affinity of piperidine derivatives for the σ1 receptor.

| Compound ID | Piperidine N-Substituent | σ1 Receptor Affinity (Ki, nM) |

| 4a | H | 165 |

| 20a | CH₃ | High |

| 21a | CH₃ | High |

| 22a | CH₃ | High |

| Data sourced from a study on σ1 receptor ligands. nih.gov |

Furthermore, modifications to other parts of the molecule, such as the aromatic amide portion of 4-azaindole-2-piperidine compounds, have been explored to improve properties like potency and metabolic stability. dndi.org These studies highlight the iterative process of drug design, where SAR data and computational insights guide the synthesis of new derivatives with enhanced therapeutic potential.

Advanced Characterization and Analytical Techniques for 4 Azetidin 1 Ylmethyl Piperidine

High-Resolution Spectroscopic Methods

High-resolution spectroscopic techniques are fundamental in determining the precise chemical structure of 4-(Azetidin-1-ylmethyl)piperidine. These methods offer detailed insights into the atomic composition and bonding environment of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition and exact mass of this compound. This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with a high degree of confidence.

For this compound (C₉H₁₈N₂), the predicted monoisotopic mass is 154.1470 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of the molecule, which can aid in its identification. uni.lu

Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.1543 |

| [M+Na]⁺ | 177.1362 |

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. Given its chemical nature as a secondary amine, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method.

A typical RP-HPLC method for a related compound, 4-methylpiperidine, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For compounds lacking a strong UV chromophore, derivatization with an agent like 4-toluene sulfonyl chloride can be used to facilitate UV detection. nih.govresearchgate.net Alternatively, universal detectors such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be employed. researchgate.net

The purity of this compound would be determined by the percentage of the main peak area in the chromatogram relative to the total area of all peaks. Isolation of the compound can be achieved through preparative HPLC, which uses the same principles as analytical HPLC but on a larger scale.

X-ray Crystallography for Absolute Stereochemistry and Conformation

In most piperidine (B6355638) derivatives, the piperidine ring adopts a chair conformation, as this is the most stable arrangement that minimizes steric strain. nih.govresearchgate.net The substituent at the 4-position, in this case, the azetidin-1-ylmethyl group, would preferentially occupy the equatorial position to minimize steric hindrance. The nitrogen atom of the piperidine ring would have a lone pair of electrons, and the geometry around it would be trigonal pyramidal. The azetidine (B1206935) ring, being a four-membered ring, is puckered to relieve ring strain. The precise conformation and the spatial relationship between the two rings could be definitively determined by X-ray diffraction analysis of a suitable single crystal.

Future Perspectives and Emerging Research Avenues for 4 Azetidin 1 Ylmethyl Piperidine

Development of Sustainable and Green Synthetic Routes

The synthesis of N-substituted piperidines and azetidines has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.govresearchgate.net A key future perspective for 4-(azetidin-1-ylmethyl)piperidine lies in the development of green and sustainable synthetic methodologies. An efficient green chemistry approach for analogous N-substituted piperidones has been developed, presenting significant advantages over classical methods like the Dieckman approach. nih.govresearchgate.net This move towards greener synthesis is a critical aspect of modern chemical process research and development. nih.gov

Future research could focus on adapting established green techniques to the synthesis of this compound. This includes the use of biocatalysis, flow chemistry, and less hazardous reagents and solvents. For instance, biocatalytic methods, such as the use of transaminases in an aza-Michael reaction, have been employed for the enantioselective synthesis of piperidine (B6355638) scaffolds. researchgate.net Similarly, flow electrochemistry has enabled the efficient and scalable synthesis of substituted piperidines. nih.gov The application of a copper-catalyzed photoinduced radical cyclization of ynamides offers another modern route to produce azetidines. nih.gov Exploring enzymatic strategies, such as the one-carbon ring expansion of aziridines to azetidines using engineered cytochrome P450 enzymes, could also provide highly enantioselective and sustainable routes. acs.org

Reductive amination is a cornerstone in the synthesis of piperidine-containing compounds and is widely used in the pharmaceutical industry. researchgate.net Greener variations of this reaction, potentially using catalytic hydrogenation with environmentally benign reducing agents, could be optimized for the production of this compound. The principles of green chemistry aim to reduce environmental pollution and are becoming increasingly important in the synthesis of heterocyclic compounds. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Principles for Heterocycle Synthesis

| Principle | Traditional Approach | Green Chemistry Approach |

| Solvents | Often uses hazardous or chlorinated solvents. | Prioritizes water, supercritical fluids, or solvent-free reactions. ajchem-a.com |

| Catalysts | May use stoichiometric, often toxic, reagents. | Employs catalytic amounts of (often recyclable) reagents, including biocatalysts. researchgate.net |

| Atom Economy | Can have low atom economy, generating significant waste. | Aims for high atom economy, incorporating most of the starting materials into the final product. |

| Energy | Often requires high temperatures and pressures. | Utilizes milder reaction conditions, sometimes at room temperature, and explores energy sources like ultrasound or light. researchgate.netnih.gov |

| Derivatization | May involve multiple protection/deprotection steps. | Seeks to minimize derivatization to reduce steps and waste. acs.org |

Novel Applications Beyond Traditional Medicinal Chemistry (e.g., Energetic Materials)

The high nitrogen content and strained four-membered ring of the azetidine (B1206935) moiety in this compound suggest potential applications beyond its traditional role as a scaffold in medicinal chemistry. One particularly interesting and emerging field is that of energetic materials. nih.gov

Nitrogen-rich heterocyclic compounds are actively being researched as high-energy-density materials (HEDMs) due to their high positive enthalpies of formation, excellent density, and the generation of environmentally benign dinitrogen gas upon decomposition. mdpi.comfrontiersin.org The introduction of a nitro group, a significant energetic group, into such heterocyclic rings can improve oxygen balance and detonation performance. mdpi.com While this compound itself is not a primary explosive, it could serve as a valuable building block for more complex energetic molecules.

Recent research has highlighted the use of azetidine structures in the design of novel energetic materials. nih.govacs.org The inherent ring strain of the azetidine ring can contribute additional energy release upon decomposition, enhancing the energetic performance of the material. nih.gov Furthermore, the introduction of azetidine structures has been shown to potentially increase the density of the resulting energetic compounds, a critical factor for performance. nih.gov Photochemical strategies have enabled the scalable synthesis of various azetidines for evaluation as energetic materials, with some showing promise as melt-castable explosives or liquid propellant plasticizers. acs.org The design of polycyclic energetic materials has been proposed by combining azetidine structures with other nitrogen-rich heterocycles like triazoles. nih.gov

Table 2: Properties of Nitrogen-Rich Heterocycles for Energetic Materials

| Property | Significance in Energetic Materials | Relevance of the Azetidine/Piperidine Scaffold |

| High Nitrogen Content | Leads to a high positive enthalpy of formation and the production of N₂ gas, a "green" decomposition product. frontiersin.orgdtic.mil | The presence of two nitrogen atoms in the this compound backbone contributes to the overall nitrogen content. nih.gov |

| High Density | A higher density generally correlates with higher detonation velocity and pressure. mdpi.com | The incorporation of azetidine structures has been suggested to increase the density of energetic systems. nih.gov |

| Ring Strain | Strained rings (like azetidine) release energy upon opening, contributing to the overall energy output. nih.gov | The azetidine ring in the scaffold is inherently strained. |

| Thermal Stability | Crucial for the safe handling and storage of energetic materials. | Polycyclic compounds combining azetidine and triazole structures have shown high decomposition temperatures. nih.gov |

| Oxygen Balance | An optimal oxygen balance allows for more complete combustion to gaseous products, maximizing energy release. | The scaffold itself is oxygen-poor, but it can be functionalized with oxygen-containing energetic groups (e.g., nitro groups). mdpi.com |

Integration with Phenotypic Screening and Advanced Biological Assays (e.g., Zebrafish Embryo Developmental Assays for Derivative Screening)

Phenotypic screening has re-emerged as a powerful tool in drug discovery, allowing for the identification of compounds that produce a desired biological effect in a whole-organism or cellular context without a preconceived target. nih.gov This approach is particularly well-suited for exploring the untapped biological potential of novel scaffolds like this compound.

The zebrafish (Danio rerio) embryo has become a prominent vertebrate model for in vivo phenotypic screening. nih.govnih.gov Its key advantages include rapid development, optical transparency (allowing for visual assessment of organ development), and suitability for high-throughput screening in multi-well plates. nih.govnih.gov This makes zebrafish bioassays both faster and more cost-effective than traditional rodent models for initial toxicity and efficacy screening. nih.gov

Zebrafish embryo assays are increasingly used for testing the effects of chemical substances on various adverse outcomes. tpi.tv Derivatives of this compound could be systematically evaluated in zebrafish models to identify a wide range of biological activities. Standard toxicological endpoints in zebrafish include mortality, teratogenicity, edema, and altered heart rate or body curvature. nih.gov More advanced high-content screening (HCS) assays utilize automated imaging and analysis to quantify subtle morphological changes, providing a robust, statistically quantifiable measure of a compound's effect. nih.gov Such assays can be used to screen for compounds that modulate specific biological processes like angiogenesis or apoptosis. nih.gov

Table 3: Application of Zebrafish Embryo Assays for Screening Heterocyclic Compound Derivatives

| Assay Type | Endpoint Measured | Potential Application for this compound Derivatives |

| General Toxicity/Teratogenicity | Mortality, morphological defects (e.g., edema, bent spine), developmental delay. nih.gov | Initial assessment of the compound library's toxicity profile to prioritize less toxic scaffolds for further development. |

| Cardiotoxicity | Heart rate, rhythm, and morphology. nih.gov | Identification of derivatives with potential cardiovascular effects. |

| Neurotoxicity | Locomotor activity, startle response, neuronal development. | Screening for compounds affecting the central nervous system. |

| Angiogenesis Assay | Inhibition or promotion of blood vessel growth. nih.gov | Discovery of potential anti-angiogenic agents for cancer therapy or pro-angiogenic agents for regenerative medicine. |

| Apoptosis Assay | Visualization and quantification of programmed cell death (e.g., using acridine (B1665455) orange staining). nih.gov | Identification of compounds that induce or inhibit apoptosis, relevant for cancer or neurodegenerative diseases. |

By integrating these forward-thinking research avenues—from how the molecule is made to what it can do—the full potential of this compound as a versatile chemical entity can be explored and realized.

Q & A

Q. What advanced techniques ensure data integrity in high-throughput screening of this compound libraries?

- Methodology : Implement LIMS (Laboratory Information Management Systems) for traceability. Use blockchain-based platforms () to audit experimental workflows. Validate assays with Z’-factor scores (>0.5 indicates robustness). Include triplicate measurements and automated liquid handlers to minimize human error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.